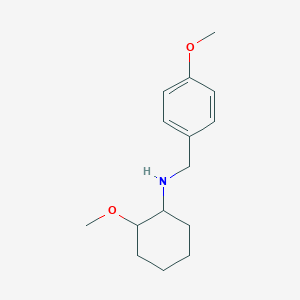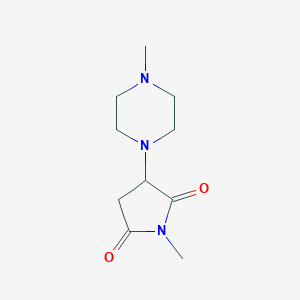
(4-methoxybenzyl)(2-methoxycyclohexyl)amine hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(4-methoxybenzyl)(2-methoxycyclohexyl)amine hydrochloride is a chemical compound that has gained attention in the scientific community due to its potential use in medical research. This compound is also known as Methoxetamine (MXE) and is classified as a dissociative anesthetic drug. However,
Wirkmechanismus
The mechanism of action of (4-methoxybenzyl)(2-methoxycyclohexyl)amine hydrochloride involves its interaction with NMDA receptors in the brain. These receptors are involved in the regulation of synaptic plasticity, which is the ability of the brain to change and adapt to new experiences. By blocking the activity of NMDA receptors, this compound can disrupt this process, leading to altered perception, dissociation, and anesthesia.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are mainly related to its action on the nervous system. It has been found to cause a range of effects, including dissociation, altered perception, euphoria, and sedation. It can also cause side effects such as nausea, vomiting, and dizziness.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using (4-methoxybenzyl)(2-methoxycyclohexyl)amine hydrochloride in lab experiments include its selective action on NMDA receptors, which makes it useful in studying the role of these receptors in various neurological disorders. It is also relatively easy to synthesize and purify, making it accessible to researchers.
However, there are also limitations to its use in lab experiments. One of the main limitations is its potential for abuse as a recreational drug, which makes it difficult to obtain and use in a controlled manner. It can also cause side effects that may interfere with experimental outcomes.
Zukünftige Richtungen
There are several future directions for research on (4-methoxybenzyl)(2-methoxycyclohexyl)amine hydrochloride. One area of interest is its potential use in the treatment of neurological disorders such as depression and schizophrenia. It may also be useful in studying the role of NMDA receptors in the regulation of synaptic plasticity and learning and memory processes.
Another future direction is the development of new compounds that target NMDA receptors with greater selectivity and efficacy. This could lead to the development of new drugs for the treatment of neurological disorders and other conditions.
Conclusion:
In conclusion, this compound is a chemical compound with potential applications in scientific research. Its selective action on NMDA receptors makes it useful in studying the role of these receptors in various neurological disorders, and its relatively easy synthesis and purification make it accessible to researchers. However, its potential for abuse and side effects must be taken into account when using it in lab experiments. Future research on this compound may lead to the development of new drugs for the treatment of neurological disorders and other conditions.
Synthesemethoden
The synthesis of (4-methoxybenzyl)(2-methoxycyclohexyl)amine hydrochloride involves the reaction of 2-methoxycyclohexanone with 4-methoxybenzylmagnesium chloride, followed by the addition of ammonium chloride and sodium hydroxide. The final product is obtained through a series of purification steps, including recrystallization and filtration.
Wissenschaftliche Forschungsanwendungen
(4-methoxybenzyl)(2-methoxycyclohexyl)amine hydrochloride has been used in scientific research to study its effects on the brain and nervous system. It has been found to act as a selective N-methyl-D-aspartate (NMDA) receptor antagonist, which means that it blocks the activity of these receptors in the brain. This property makes it useful in studying the role of NMDA receptors in various neurological disorders, such as depression, schizophrenia, and Alzheimer's disease.
Eigenschaften
IUPAC Name |
2-methoxy-N-[(4-methoxyphenyl)methyl]cyclohexan-1-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23NO2/c1-17-13-9-7-12(8-10-13)11-16-14-5-3-4-6-15(14)18-2/h7-10,14-16H,3-6,11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IXIIAAAZONRLLO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1CCCCC1NCC2=CC=C(C=C2)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![10-(2-methylbenzyl)-2,3,4,10-tetrahydropyrimido[1,2-a]benzimidazole hydrochloride](/img/structure/B5209202.png)

![N-{2-[(4-chlorophenyl)thio]ethyl}-3-(3-nitrophenyl)acrylamide](/img/structure/B5209235.png)
amine oxalate](/img/structure/B5209236.png)
![6-amino-4-(1-ethylpropyl)-3-phenyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B5209241.png)
![N-({1-[2-(4-chlorophenyl)ethyl]-4-piperidinyl}methyl)-N-methyl-2-(2,3,6-trifluorophenyl)acetamide](/img/structure/B5209244.png)
![4-[4-(2-methoxy-4-methylphenoxy)butoxy]benzaldehyde](/img/structure/B5209257.png)
![3-{[4-(2,5-dimethylphenyl)-1-piperazinyl]methyl}phenol](/img/structure/B5209259.png)
![ethyl 6-methyl-2-{[(4-methyl-1-piperazinyl)acetyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B5209260.png)
![N-(3,5-dimethylphenyl)bicyclo[2.2.1]heptane-2-carboxamide](/img/structure/B5209264.png)

![N-{[2-(dimethylamino)-3-pyridinyl]methyl}methanesulfonamide](/img/structure/B5209272.png)
![N-[2-(4-chlorophenyl)ethyl]-N'-(4-methylphenyl)ethanediamide](/img/structure/B5209279.png)
